An In-Depth Technical Guide to the Chemical Properties of Trioctyltin Chloride
An In-Depth Technical Guide to the Chemical Properties of Trioctyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioctyltin chloride (TOTC) is an organotin compound with the chemical formula (C₈H₁₇)₃SnCl. As a member of the organotin family, it finds applications in various industrial processes, including as a stabilizer for PVC and as a catalyst.[1] Its chemical behavior is characterized by the presence of three octyl chains and a reactive tin-chlorine bond. This guide provides a comprehensive overview of the chemical properties of trioctyltin chloride, including its synthesis, spectroscopic characterization, and reactivity, with a focus on providing detailed experimental methodologies and clear data presentation for the scientific community.
Physicochemical Properties
Trioctyltin chloride is a colorless to yellowish, oily liquid at room temperature.[2] It is generally insoluble in water but soluble in many organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Trioctyltin Chloride
| Property | Value | Reference |
| CAS Number | 2587-76-0 | [3][4] |
| Molecular Formula | C₂₄H₅₁ClSn | [3][4] |
| Molecular Weight | 493.82 g/mol | [3][4] |
| Appearance | Colorless to yellowish oil | [2] |
| Boiling Point | 193-198 °C at 0.1 Torr | [2] |
| Density | 1.04 g/mL at 20 °C | [2] |
| Refractive Index (n²⁰/D) | 1.482 | [2] |
| Flash Point | 100 °C | [2] |
| Solubility | Soluble in chloroform, readily soluble in organic solvents; almost insoluble in water. | [2] |
| Hydrolytic Sensitivity | No reaction with water under neutral conditions. | [2] |
Synthesis of Trioctyltin Chloride
The synthesis of trioctyltin chloride can be achieved through several established methods for the preparation of organotin halides. The most common approaches involve the reaction of a Grignard reagent with tin tetrachloride or the direct reaction of metallic tin with octyl chloride.[5][6]
Synthesis via Grignard Reaction
This method involves the preparation of octylmagnesium chloride, a Grignard reagent, which then reacts with tin tetrachloride in a controlled manner.
Caption: Synthesis of Trioctyltin Chloride via the Grignard Reaction.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of octyl chloride in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Tin Tetrachloride: Cool the Grignard reagent to 0 °C. In a separate flask, prepare a solution of tin tetrachloride in anhydrous toluene. Slowly add the tin tetrachloride solution to the Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C. The molar ratio of Grignard reagent to tin tetrachloride should be approximately 3:1 to favor the formation of the trialkylated product.[6]
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure trioctyltin chloride.[7]
Direct Synthesis
This method involves the direct reaction of metallic tin with an excess of octyl chloride at elevated temperatures, often in the presence of a catalyst.[8]
Caption: Direct Synthesis of Trioctyltin Chloride.
Experimental Protocol:
-
Reaction Setup: In a high-temperature reactor equipped with a mechanical stirrer and a reflux condenser, place powdered tin, an excess of octyl chloride, and a catalytic amount of an initiator such as iodine or phosphorus trichloride.[8]
-
Reaction: Heat the mixture to a high temperature (typically 160-200 °C) with vigorous stirring. The reaction time can vary from several hours to a full day depending on the scale and catalyst used.
-
Purification: After the reaction is complete, cool the mixture and filter it to remove any unreacted tin. The excess octyl chloride is removed by distillation. The resulting mixture of octyltin chlorides is then purified by fractional vacuum distillation to isolate the trioctyltin chloride.
Spectroscopic Characterization
The structure and purity of trioctyltin chloride are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Trioctyltin Chloride
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 0.88 | Triplet | -CH₃ |
| ~ 1.2-1.4 | Multiplet | -CH₂- (internal) | |
| ~ 1.5-1.7 | Multiplet | Sn-CH₂-CH₂ - | |
| ~ 1.0-1.2 | Multiplet | Sn-CH₂ - | |
| ¹³C | ~ 14 | - | -CH₃ |
| ~ 22-32 | - | -CH₂- (internal) | |
| ~ 10-15 | - | Sn-CH₂ - |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of trioctyltin chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is usually set from 0 to 200 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in trioctyltin chloride, particularly the C-H bonds of the octyl chains and the Sn-C and Sn-Cl bonds.
Table 3: Predicted Infrared Absorption Frequencies for Trioctyltin Chloride
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (alkyl) | 2850 - 2960 |
| CH₂ bend | ~1465 |
| CH₃ bend | ~1375 |
| Sn-C stretch | 500 - 600 |
| Sn-Cl stretch | 300 - 400 |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: As trioctyltin chloride is an oily liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of trioctyltin chloride. Electron ionization (EI) is a common technique used for organotin compounds.[12]
Expected Fragmentation Pattern:
The mass spectrum of trioctyltin chloride is expected to show a characteristic isotopic pattern for tin. The molecular ion peak ([M]⁺) may be observed, but fragmentation is common. Key fragments would likely result from the loss of the chlorine atom, octyl chains, and subsequent alkyl fragments. The [M-Cl]⁺ fragment is often a prominent peak in the mass spectra of organotin chlorides.[12]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: For a volatile compound like trioctyltin chloride, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. A dilute solution in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Chemical Reactivity
The chemical reactivity of trioctyltin chloride is dominated by the polar Sn-Cl bond. The tin atom acts as a Lewis acid, making the compound susceptible to nucleophilic attack.[5]
Hydrolysis
Organotin halides can undergo hydrolysis in the presence of water, although trioctyltin chloride is reported to be stable under neutral conditions.[2] In the presence of a base or under more forcing conditions, hydrolysis can occur to form trioctyltin hydroxide or bis(trioctyltin) oxide.[13]
Caption: Hydrolysis Pathway of Trioctyltin Chloride.
Experimental Protocol for Hydrolysis:
-
Reaction: Dissolve trioctyltin chloride in a suitable organic solvent (e.g., ethanol or THF). Add an aqueous solution of a base, such as sodium hydroxide, dropwise with stirring.
-
Monitoring: The reaction can be monitored by TLC or GC to observe the disappearance of the starting material.
-
Isolation: After the reaction is complete, the product can be extracted into an organic solvent, washed with water to remove any remaining base, and dried. The solvent is then removed to yield the trioctyltin hydroxide or oxide.
Reaction with Nucleophiles
The chloride ligand can be readily displaced by a variety of nucleophiles, making trioctyltin chloride a useful precursor for the synthesis of other trioctyltin derivatives.[1]
Caption: General Nucleophilic Substitution Reaction of Trioctyltin Chloride.
Examples of Nucleophilic Substitution Reactions:
-
Reaction with Alkoxides (e.g., NaOR'): Forms trioctyltin alkoxides, (C₈H₁₇)₃SnOR'.
-
Reaction with Carboxylates (e.g., R'COONa): Yields trioctyltin carboxylates, (C₈H₁₇)₃SnOC(O)R'.[14]
-
Reaction with Thiolates (e.g., NaSR'): Produces trioctyltin thiolates, (C₈H₁₇)₃SnSR'.[1]
General Experimental Protocol for Nucleophilic Substitution:
-
Reaction Setup: In a flask, dissolve trioctyltin chloride in an appropriate solvent (e.g., THF, toluene).
-
Addition of Nucleophile: Add a solution or suspension of the sodium or potassium salt of the desired nucleophile to the trioctyltin chloride solution with stirring. The reaction is often carried out at room temperature or with gentle heating.
-
Work-up: After the reaction is complete, the salt byproduct (e.g., NaCl) is typically removed by filtration. The solvent is then evaporated from the filtrate to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.
Conclusion
Trioctyltin chloride is a versatile organotin compound with well-defined chemical properties. Its synthesis is achievable through standard organometallic routes, and its structure can be reliably characterized by common spectroscopic methods. The reactivity of the Sn-Cl bond allows for its use as a precursor in the synthesis of a wide range of other trioctyltin derivatives. This guide provides the foundational chemical knowledge and experimental guidance necessary for researchers and professionals working with this compound.
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